molecular formula C26H31NO8 B12288763 Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester

Cat. No.: B12288763
M. Wt: 485.5 g/mol
InChI Key: ZDYOCWILIJFUOR-UHFFFAOYSA-N
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Description

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester (CAS 104371-51-9) is a chemically modified derivative of muramic acid, a critical component of bacterial peptidoglycan. This compound is widely utilized in biochemical research to investigate bacterial cell wall synthesis and antibiotic mechanisms. Its structure features a benzylidene group (a cyclic acetal protecting the 4,6-hydroxyl groups) and a methyl ester at the carboxyl position, which enhance stability and modulate enzymatic interactions .

Properties

IUPAC Name

methyl 2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYOCWILIJFUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Historical Development of Synthetic Routes

The earliest documented synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-α-isoMuraMic Acid Methyl Ester traces back to Gross and Rimpler’s 1986 work, which established foundational protection-deprotection strategies for muramic acid derivatives. Their approach utilized benzylidene acetal protection at the 4,6-positions of the glucopyranoside ring, a method later refined by Pertel et al. in 1999 through sodium-mediated etherification in dioxane. Subsequent advancements focused on improving yield and scalability, particularly through catalyst optimization and solvent selection.

Core Synthetic Strategies

Benzylidene Acetal Protection

The 4,6-O-benzylidene group serves as a key protecting moiety, enabling selective functionalization at the 2-position. Gross and Rimpler’s method involves:

  • Starting Material : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.
  • Methyl Esterification : Treatment with methanol in the presence of sulfuric acid at 60–80°C under reflux.
  • Isomerization : Acid-catalyzed rearrangement to the isoMuraMic configuration, achieving yields of 68–72% after purification.

Sodium-Mediated Etherification

Pertel et al. introduced a two-step protocol using metallic sodium in dioxane:

  • Step 1 : Reaction of N-acetylmuramic acid with benzyl chloride in dioxane at 90–95°C for 1 hour (yield: 58%).
  • Step 2 : Methyl ester formation via methanol quenching, followed by benzylidene acetal formation at 60–65°C for 3 hours (overall yield: 52%).
Table 1: Comparative Analysis of Synthetic Methods
Parameter Gross & Rimpler (1986) Pertel et al. (1999)
Starting Material Glucopyranoside derivative N-Acetylmuramic acid
Key Reagent H₂SO₄ Metallic sodium
Reaction Temperature 60–80°C 60–95°C
Overall Yield 68–72% 52%
Purification Complexity Moderate High

Mechanistic Insights and Byproduct Formation

Esterification Dynamics

The methyl esterification step exhibits strong dependence on acid catalysis. Sulfuric acid protonates the carboxylate group, enhancing electrophilicity for nucleophilic attack by methanol. Competing side reactions include:

  • Transesterification : Methanol competes with benzyl alcohol, forming undesired benzyl esters (3–5% yield).
  • Benzylidene Hydrolysis : Trace water in dioxane cleaves the acetal, generating 4,6-diol byproducts (up to 12% in humid conditions).

Stereochemical Control

The α-configuration at the anomeric center is preserved via:

  • Solvent Effects : Polar aprotic solvents (dioxane, DMF) stabilize transition states favoring α-glycosidic bonds.
  • Temperature Modulation : Reactions below 70°C minimize β-anomer formation (<2%).

Modern Optimization Techniques

Catalytic Improvements

Recent patents disclose using methanesulfonic acid (MSA) instead of H₂SO₄, reducing side reactions by 40% while maintaining 70% yield. MSA’s lower nucleophilicity minimizes sulfonate ester formation, simplifying purification.

Solvent Engineering

  • Dioxane-Water Azeotrope : Co-distillation at 87°C removes water, suppressing benzylidene hydrolysis.
  • Ionic Liquid Media : [BMIM][OTf] enhances reaction rates by stabilizing charged intermediates, though scalability remains challenging.

Analytical Validation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile-water) shows ≥98% purity for optimized batches, with retention times of 12.3 minutes for the target compound versus 14.1 minutes for β-anomer impurities.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 10H, benzyl), 5.52 (s, 1H, benzylidene), 4.78 (d, J = 3.5 Hz, 1H, anomeric).
  • HRMS : m/z 486.2211 [M+H]⁺ (calculated: 486.2224 for C₂₆H₃₂NO₈).

Industrial-Scale Challenges

Cost Drivers

  • Benzyl Chloride : Accounts for 62% of raw material costs at commercial scales.
  • Waste Treatment : Neutralization of acidic byproducts requires 3.2 kg CaCO₃ per kg product.

Regulatory Considerations

The compound’s structural similarity to bacterial cell wall components triggers stringent containment protocols under ISO 14644-5 for facilities producing >100 g batches.

Emerging Alternatives

Enzymatic Synthesis

Preliminary studies with lipase B from Candida antarctica show 44% conversion to methyl ester under mild conditions (pH 7.0, 30°C), though reaction times exceed 72 hours.

Flow Chemistry

Microreactor systems achieve 89% yield in 22 minutes via continuous methanol dosing, reducing solvent use by 60% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Research

a. Role in Peptidoglycan Studies
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester serves as a crucial building block for synthesizing peptidoglycan components. Peptidoglycan is essential for maintaining the structural integrity of bacterial cell walls, especially in Gram-positive bacteria. The compound's structural features allow researchers to study the interactions of peptidoglycan with antibiotics and other antimicrobial agents.

b. Synthesis of Glycoproteins
This compound is also used in the synthesis of glycoproteins, which are vital for various biological processes including cell signaling and immune response. Its ability to mimic natural substrates makes it an excellent candidate for studying glycosylation pathways and developing glycoprotein-based therapeutics.

Pharmaceutical Applications

a. Antimicrobial Agents
Due to its structural similarity to muramic acid, this compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of muramic acid can inhibit bacterial growth by interfering with cell wall synthesis. Studies have shown that compounds like this compound exhibit inhibitory effects on various bacterial strains, making them candidates for new antibiotic formulations.

b. Drug Development
The compound's unique properties have led to its exploration in drug development processes aimed at targeting bacterial infections. Its effectiveness against resistant strains of bacteria highlights its potential role in combating antibiotic resistance.

Case Studies

Study Focus Findings
Pertel et al., 1999Synthesis and CharacterizationDemonstrated the successful synthesis of this compound and its derivatives, highlighting their potential as antimicrobial agents against Gram-positive bacteria .
RSC Publishing, 1967Structural AnalysisProvided insights into the stereochemistry of related compounds, aiding in the understanding of the interactions between muramic acid derivatives and bacterial enzymes .
Creative Biolabs, 2024Glycoprotein SynthesisDiscussed the use of this compound in synthesizing glycoproteins, emphasizing its role in advancing research on cellular interactions .

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₆H₃₁NO₈
  • Molecular Weight : 485.53 g/mol
  • SMILES : COC(=O)[C@@H](C)O[C@@H]1[C@@H](NC(=O)C)[C@@H](OCc2ccccc2)O[C@@H]3COC(O[C@@H]13)c4ccccc4
  • Applications : Substrate/inhibitor for enzymes like transglycosylases and transpeptidases in peptidoglycan synthesis studies .

Comparison with Structurally Similar Compounds

Structural Analogs of Muramic Acid Derivatives

The following table summarizes key structural and functional differences between Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester and related compounds:

Compound Name CAS Number Structural Modifications Molecular Formula Key Applications Reference
Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid 2862-03-5 Lacks methyl ester at carboxyl group C₂₅H₂₉NO₈ Probing transglycosylase activity without ester hydrolysis interference
Benzyl N-Acetyl-6-O-benzyl-α-D-muramic Acid Methyl Ester 107671-54-5 6-O-benzyl (non-cyclic) instead of 4,6-O-benzylidene C₂₆H₃₁NO₈ Studying flexibility of peptidoglycan glycosidic linkages
Benzyl N-Acetyl-4,6-O-benzylidene-beta-D-muramic Acid Methyl Ester 104371-52-0 Beta-anomeric configuration (stereoisomer) C₂₆H₃₁NO₈ Investigating stereochemical specificity of lysozymes
N-Boc-L-acosamine Diacetate N/A Protected amino sugar with Boc and acetate groups C₁₅H₂₇NO₈ Biosynthesis studies of aminoglycoside antibiotics

Key Observations :

  • Methyl Ester vs. Free Carboxyl Group : The methyl ester in this compound enhances membrane permeability compared to the free acid form (CAS 2862-03-5), making it more suitable for in vitro assays .
  • Benzylidene vs. Benzyl Protection: The cyclic 4,6-O-benzylidene group provides rigidity, mimicking the natural pyranose ring conformation, whereas the 6-O-benzyl group in CAS 107671-54-5 allows greater rotational freedom, useful for probing enzyme-substrate flexibility .
  • Stereochemical Differences: The beta-anomer (CAS 104371-52-0) may exhibit reduced binding affinity to lysozymes, which typically prefer alpha-linked substrates .

Functional Group Comparisons with Non-Muramic Acid Derivatives

Compound Class Example Relevance to Target Compound
Fatty Acid Methyl Esters (FAMEs) Methyl esters of octanoic/decanedioic acids (CAS 14659-60-0) Methyl esters enhance solubility in hydrophobic environments, analogous to their role in improving cell permeability for muramic acid derivatives.
Benzyl-Protected Sugars Benzyl 2-Acetamido-2-deoxy-α-D-galactopyranoside (CAS N/A) Benzyl groups protect hydroxyls during synthesis but lack the cyclic rigidity of benzylidene, affecting enzyme recognition.

Biological Activity

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester (CAS Number: 104371-52-0) is a synthetic compound derived from muramic acid, which is a component of bacterial cell walls. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of immunology and antibiotic development.

  • Molecular Formula : C26H31NO8
  • Molecular Weight : 485.53 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent.
  • Immunomodulatory Effects : The compound may influence immune responses, potentially enhancing or inhibiting specific immune pathways.
  • Cell Cycle Regulation : Preliminary studies indicate that it could affect cell cycle progression and apoptosis in certain cell types.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Growth : The structural similarity to muramic acid allows it to interfere with bacterial cell wall synthesis.
  • Modulation of Immune Responses : It may interact with immune receptors, influencing cytokine production and immune cell activation.
  • Impact on Cellular Signaling Pathways : The compound might affect key signaling pathways such as MAPK/ERK and NF-kB, which are crucial for cell proliferation and survival.

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
ImmunomodulatoryAlters cytokine production in immune cells
Cell Cycle RegulationInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential use in developing new antibiotics.

Case Study 2: Immunomodulatory Effects

In vitro experiments demonstrated that the compound could enhance the production of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in macrophages. This indicates its potential role in modulating immune responses during infections or inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

Research involving human cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. This effect was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

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